4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromen-2-one core, which is a derivative of coumarin, and a spirocyclic moiety that includes both oxygen and nitrogen atoms. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with a suitable β-ketoester under acidic conditions to form the chromen-2-one core.
Introduction of the Spirocyclic Moiety: The spirocyclic moiety is introduced through a nucleophilic substitution reaction, where a suitable spirocyclic amine reacts with the chromen-2-one derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenylboronic acid
- 1,4-Dioxa-8-azaspiro[4.5]decane
- (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4,5-trifluorophenyl)methanone
Uniqueness
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one stands out due to its unique combination of a chromen-2-one core and a spirocyclic moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13-9-14(2)18-15(11-17(21)24-16(18)10-13)12-20-5-3-19(4-6-20)22-7-8-23-19/h9-11H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJZLNJTMWTALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCC4(CC3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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